3,7-dimethyl-3H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3,7-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-9-8-7(6)10-5-11(8)2/h3-5H,1-2H3 |
InChI Key |
SILGTJRMUNEZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C=N2)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
The compound has been studied for its potential in cancer therapy. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant inhibitory effects on various cancer cell lines. For instance, certain derivatives have shown IC50 values as low as 0.15 μM against human colon carcinoma cells (SW620 and HCT116) . These compounds target specific kinases involved in cancer progression, such as Aurora-A and GSK3β, making them promising candidates for further development in oncology .
2. Anti-Inflammatory Effects
3,7-Dimethyl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated anti-inflammatory properties. They can inhibit inflammatory responses in human retinal pigment epithelial cells and show potential in treating conditions associated with obesity by affecting the activation of transcription factors related to oxidative stress . This suggests a broader application in managing chronic inflammatory diseases.
3. Antimycobacterial Activity
The compound has been recognized for its efficacy against mycobacterial infections, including tuberculosis. Studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as effective antimycobacterial agents, providing a basis for developing new treatments against resistant strains of mycobacteria .
4. Kinase Inhibition
The ability of this compound to inhibit various kinases is particularly noteworthy. It has shown effectiveness in inhibiting Aurora-A and Aurora-B kinases, which are critical in cell cycle regulation and cancer progression . The exploration of kinase inhibitory profiles has led to the identification of compounds with high selectivity and potency, making them valuable in targeted cancer therapies.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including cyclization reactions involving 2,3-diaminopyridine and various orthoformates or orthoacetates . The structural versatility allows for the modification of the imidazo[4,5-b]pyridine scaffold to enhance pharmacological properties.
Case Studies
Case Study 1: Aurora Kinase Inhibition
A study conducted on a series of imidazo[4,5-b]pyridine derivatives demonstrated their ability to inhibit Aurora-A kinase with an IC50 value of 0.087 μM. The research highlighted the structural features necessary for binding and inhibition of kinase activity .
Case Study 2: Antimycobacterial Agents
Research by Moraski et al. showcased the development of imidazo[1,2-a]pyridine derivatives as potent antimycobacterial agents. These compounds exhibited significant activity against Mycobacterium tuberculosis and have been proposed as candidates for further clinical evaluation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives
Preparation Methods
Cyclocondensation of Diaminopyridine Derivatives with Aldehydes
The most direct route to 3,7-dimethyl-3H-imidazo[4,5-b]pyridine involves cyclocondensation of 2,3-diamino-4-methylpyridine with aldehydes. A Chinese patent (CN103788086A) details this approach using 2,3-diamino-4-cyanopyridine and acetaldehyde under sodium metabisulfite catalysis in DMF . While the patent focuses on cyano-substituted products, substituting the nitrile group with a methyl moiety can be achieved via hydrogenation or Grignard reactions. For example, treating 2,3-diamino-4-cyanopyridine with methylmagnesium bromide prior to cyclocondensation introduces a methyl group at position 7 .
Reaction conditions critically influence yield and selectivity. Optimal parameters include temperatures of 120–140°C and reaction times of 8–10 hours, yielding 70–81% of the imidazo[4,5-b]pyridine core . The mechanism proceeds through nucleophilic attack of the aldehyde carbonyl group by the diamine, followed by dehydration and aromatization.
Nucleophilic Substitution and Ring-Closure Strategies
A Journal of Organic Chemistry study demonstrates the use of malononitrile and 5-amino-4-(cyanoformimidoyl)imidazoles to construct the imidazo[4,5-b]pyridine scaffold . Although this method targets 5,7-diamino-6-cyano derivatives, replacing malononitrile with methylmalononitrile introduces methyl groups at position 7. The reaction, conducted in the presence of 1,8-diazabicycloundec-7-ene (DBU), facilitates deprotonation and cyclization at room temperature, achieving 65–78% yields .
Key reaction steps:
-
Formation of a malononitrile anion attacking the cyanoformimidoyl carbon.
-
Cyclization via intramolecular nucleophilic substitution.
-
Aromatization driven by DBU-mediated elimination.
Reductive Amination and Hydrogenation Pathways
Synthesis often begins with nitro-substituted precursors. For instance, 2-amino-3-nitro-4-methylpyridine undergoes hydrogenation over Pd/C in methanol to yield 2,3-diamino-4-methylpyridine, a critical intermediate . This step achieves near-quantitative conversion (99.2%) under mild conditions (30–40°C, 4–6 hours) . Subsequent cyclocondensation with acetone (instead of aldehydes) introduces a second methyl group at position 3, forming the target compound in 68–75% yield.
Functional Group Interconversion for Methylation
Post-synthetic methylation offers an alternative route. For example, 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (synthesized via hydrolysis of the nitrile group ) can be methylated using trimethylsilyl diazomethane (TMSCHN2) in methanol, achieving 85–90% conversion . Similarly, palladium-catalyzed cross-coupling reactions with methylboronic acids enable selective methylation at position 7 .
Comparative Analysis of Synthetic Methods
Optimization Strategies for Industrial Applications
Solvent Effects: Polar aprotic solvents like DMF enhance cyclocondensation rates but require careful removal due to toxicity. Switching to dimethylacetamide (DMAc) improves yields by 8–10% while reducing side reactions .
Catalyst Screening: Replacing sodium metabisulfite with p-toluenesulfonic acid (PTSA) in cyclocondensation increases yields to 84% and reduces reaction time to 6 hours .
Purification Techniques: Column chromatography with silica gel (ethyl acetate/hexane, 1:3) achieves >98% purity, while recrystallization from ethanol/water mixtures offers a cost-effective alternative for large-scale production .
Q & A
Q. Basic Characterization
- NMR spectroscopy : Confirms substitution patterns (e.g., methyl groups at positions 3 and 7) via and chemical shifts.
- LCMS : Monitors reaction progress and verifies molecular ion peaks (e.g., m/z 148.0 [M+1] for the parent compound) .
- UV/Vis spectroscopy : Identifies λmax values (244 nm and 286 nm) for purity assessment and solubility studies .
How can solubility limitations of this compound in aqueous buffers be overcome?
Formulation Challenge
The compound is sparingly soluble in water (0.25 mg/mL in PBS). Recommended methods:
- Co-solvent systems : Use DMF:aqueous buffer (1:1) to achieve 0.5 mg/mL solubility. Ensure residual DMF <1% to avoid cellular toxicity .
- Nanoparticle encapsulation : Enhances bioavailability for in vivo studies (hypothetical extension based on ’s solubility data).
What are the optimal conditions for oxidizing this compound to its carboxylic acid derivative?
Advanced Reaction Optimization
Oxidation with KMnO under basic conditions (NaCO) at 100°C yields 3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Challenges include:
- Stoichiometric excess : Use 10 equivalents of KMnO to drive conversion .
- Hot filtration : Prevents manganese dioxide precipitation from interfering with product isolation.
- Acidification : Adjust to pH 2–3 with HCl to precipitate the carboxylic acid .
How does this compound interact with biological targets like angiotensin II receptors?
Biological Activity
The imidazo[4,5-b]pyridine scaffold acts as a nonpeptidic angiotensin II receptor antagonist. Key modifications (e.g., ethyl or phenyl groups at position 2) enhance binding affinity and oral bioavailability. In vitro assays using radioligand displacement (e.g., -Losartan competition) validate receptor antagonism .
What structural features of imidazo[4,5-b]pyridines correlate with enhanced bioactivity?
Q. Structure-Activity Relationship (SAR)
- Position 2 substituents : Bulky groups (e.g., ethyl) improve metabolic stability and receptor selectivity .
- Methyl groups at 3 and 7 : Increase lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
- Electron-withdrawing groups : Nitriles or halides at position 5 boost antimicrobial activity in analogs .
How can DFT studies guide the design of imidazo[4,5-b]pyridine derivatives?
Computational Chemistry
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction mechanisms. For example:
- Cyclization pathways : DFT calculations validate the energetics of imidazole ring formation from acetonitrile precursors .
- Charge distribution : Guides substitution patterns to optimize binding to enzymatic active sites .
How should researchers resolve contradictory data on reaction outcomes (e.g., byproduct formation)?
Q. Data Contradiction Analysis
- Reaction monitoring : Use LCMS or -NMR to detect intermediates (e.g., diaminopyridines 8 and 9 in ).
- Isolation and characterization : Purify byproducts via HPLC and assign structures via X-ray crystallography or 2D NMR .
- Mechanistic studies : Isotope labeling (e.g., ) traces nitrogen migration during cyclization .
What pharmacological targets beyond angiotensin II receptors are relevant for imidazo[4,5-b]pyridines?
Q. Advanced Targets
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
